

Vistusertib radioisotope study results in advanced solid malignancies

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Compound Focus: Vistusertib

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Vistusertib ADME Study Summary

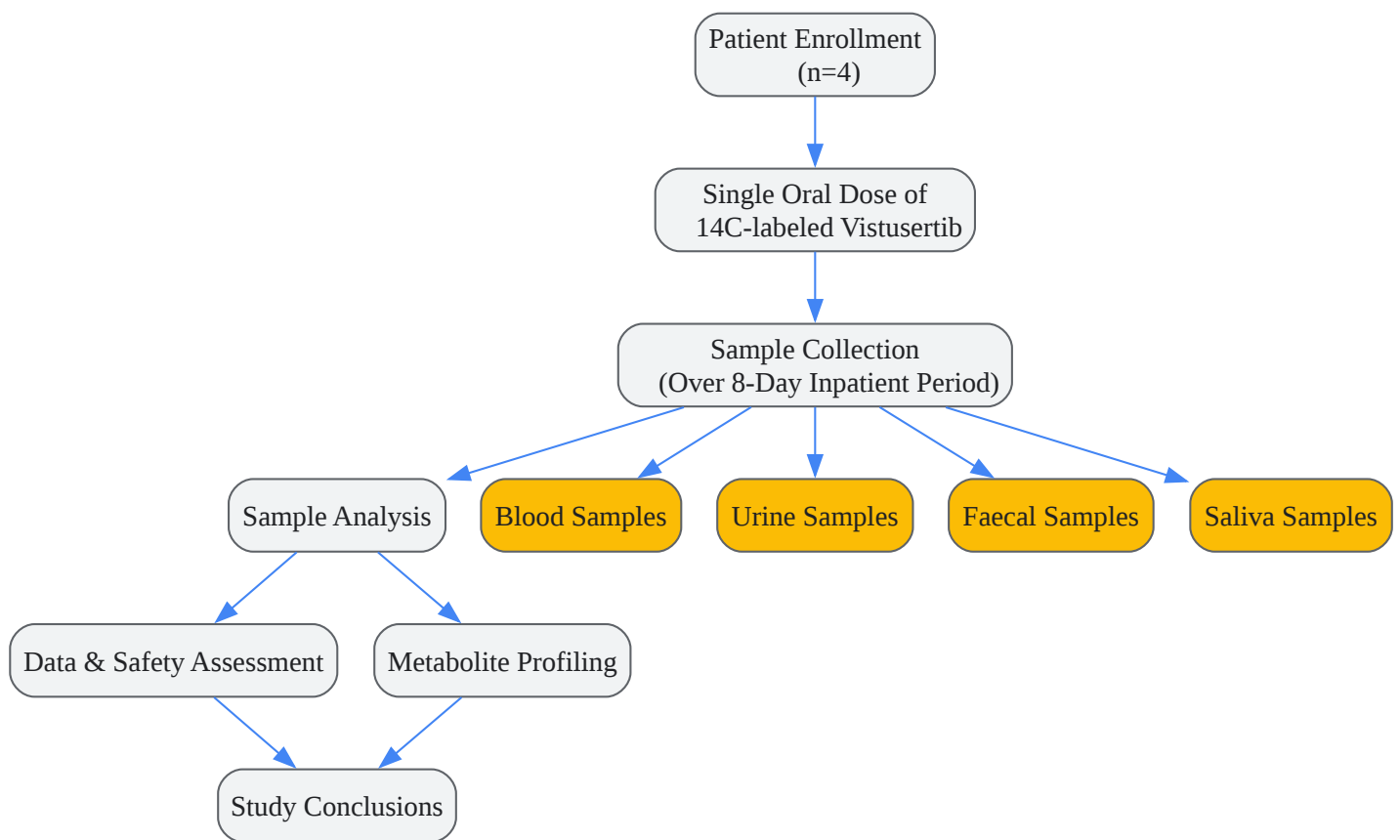
The table below consolidates the key quantitative findings from the phase I study investigating the absorption, metabolism, and excretion of ¹⁴C-labeled **Vistusertib** [1] [2].

Parameter Category	Specific Parameter	Result / Finding
Absorption & PK	Time to Maximum Concentration (T _{max})	< 1.2 hours [1] [2]
	Circulating Radioactivity	~78% was unchanged Vistusertib [1] [2]
Excretion & Recovery	Total Radioactivity Recovery	> 90% [1] [2]
	Recovery in Feces	~80% (majority as metabolites) [1] [2]
	Recovery in Urine	~12% [1] [2]
Metabolites	Identified Circulating Metabolites	Morpholine-ring oxidation products and an N-methylamide [1] [2]

Parameter Category	Specific Parameter	Result / Finding
	Individual Metabolite Exposure	Each < 10% of total AUC _{0-∞} [1] [2]
Safety Profile	Most Common Adverse Events	Nausea and Stomatitis [1] [2]

Experimental Protocol Overview

The following diagram illustrates the workflow of the phase I radioisotope study for **Vistusertib**:



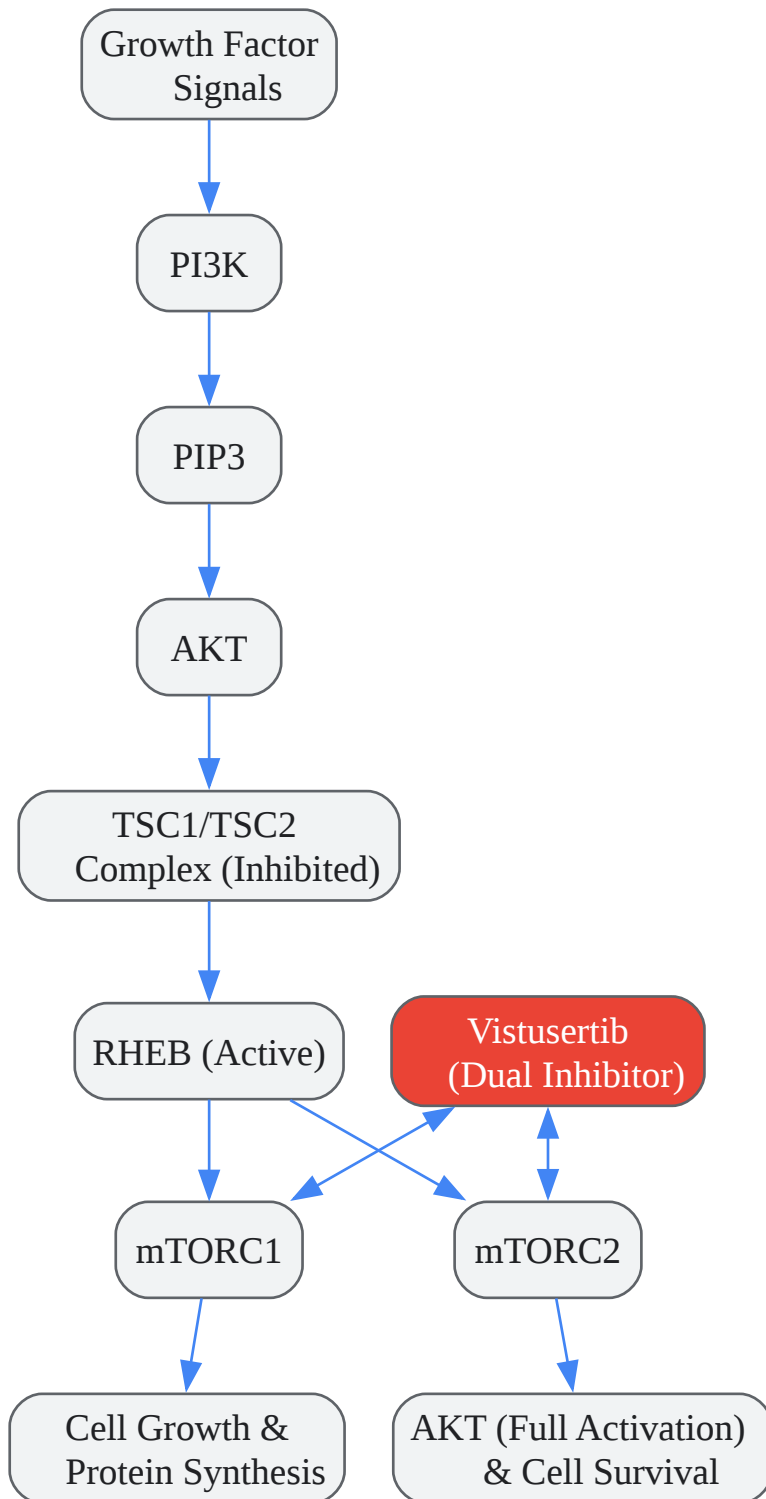
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Vistusertib ADME study design and workflow.

- **Study Design:** This was an open-label phase I study conducted in four patients with advanced solid malignancies [1] [2].
- **Dosing and Sample Collection:** Patients received a single oral solution dose of ¹⁴C-labeled **Vistusertib**. Blood, urine, faeces, and saliva samples were collected at various time points during an 8-day in-patient period [1] [2].
- **Data Collection:** The study characterized the pharmacokinetic (PK), metabolic, and excretion profiles. Safety and preliminary efficacy were also assessed [1] [2].
- **Analytical Methods:** Radioactivity measurements were used to track the drug and its metabolites. Specific metabolite profiling and identification were performed in the biological samples [1] [2].

Vistusertib's Mechanism of Action

To provide context for its therapeutic application, **Vistusertib** is a dual inhibitor of the mTORC1 and mTORC2 complexes [1] [2]. The diagram below shows the simplified mTOR signaling pathway and **Vistusertib**'s target:



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*Simplified mTOR pathway and **Vistusertib** inhibition.*

Research Context and Further Development

- **Therapeutic Context: Vistusertib** has been investigated in various solid tumour and haematological malignancy settings [1] [2]. For example, it was evaluated as a TORC inhibitor in the VIKTORY umbrella trial for metastatic gastric cancer [3].
- **Clinical Development Status:** The drug remains an investigational agent. This ADME study confirmed that its pharmacokinetic profile was consistent with previous studies in solid malignancy patients, with no new safety concerns identified [1] [2].

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References

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2. Phase I study of orally administered ¹⁴ Carbon-isotope ... [link.springer.com]
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